molecular formula C14H21N3O3 B6753901 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one

Cat. No.: B6753901
M. Wt: 279.33 g/mol
InChI Key: QPSALPMHRURFEF-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one is a complex organic compound featuring a unique combination of functional groups The presence of the oxadiazole ring, pyrrolidine, and oxolane moieties makes it an interesting subject for various chemical and biological studies

Properties

IUPAC Name

1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10-15-14(16-20-10)12-5-2-8-17(12)13(18)7-6-11-4-3-9-19-11/h11-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSALPMHRURFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCCN2C(=O)CCC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated intermediates and nucleophiles under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan share similar structural features and applications.

    Pyrrolidine Derivatives: Compounds containing pyrrolidine rings, such as certain alkaloids, exhibit similar biological activities.

    Oxolane Derivatives: Oxolane-containing compounds, like certain sugars and nucleosides, have comparable chemical properties.

Uniqueness

1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

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